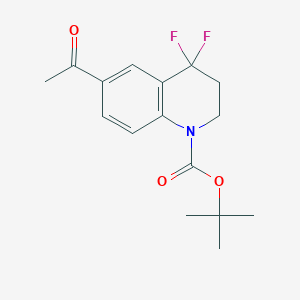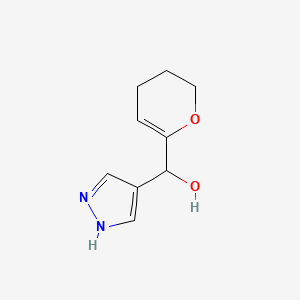
1-(1-Bromo-1,2,2,2-tetrafluoroethoxy)-4-methoxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-Bromo-1,2,2,2-tetrafluoroethoxy)-4-methoxybenzene is a chemical compound characterized by its unique structure, which includes a bromine atom, multiple fluorine atoms, and a methoxybenzene group
Vorbereitungsmethoden
The synthesis of 1-(1-Bromo-1,2,2,2-tetrafluoroethoxy)-4-methoxybenzene typically involves the reaction of 1-bromo-1,2,2,2-tetrafluoroethane with 4-methoxyphenol under specific conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional purification steps, such as recrystallization or chromatography, to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
1-(1-Bromo-1,2,2,2-tetrafluoroethoxy)-4-methoxybenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions or amines, under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to form simpler derivatives using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Common reagents and conditions used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and solvents (e.g., ethanol, acetone). The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(1-Bromo-1,2,2,2-tetrafluoroethoxy)-4-methoxybenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: The compound can be used in the development of bioactive molecules, such as pharmaceuticals or agrochemicals. Its fluorinated structure may enhance the biological activity and stability of these molecules.
Medicine: Research into the compound’s potential therapeutic applications is ongoing. Its structure suggests it could be a candidate for drug development, particularly in areas where fluorinated compounds have shown promise.
Industry: The compound’s stability and reactivity make it useful in the production of specialty chemicals and materials, such as polymers and coatings.
Wirkmechanismus
The mechanism by which 1-(1-Bromo-1,2,2,2-tetrafluoroethoxy)-4-methoxybenzene exerts its effects depends on the specific application. In chemical reactions, the bromine atom and fluorine atoms play crucial roles in determining the compound’s reactivity and selectivity. The methoxy group can influence the compound’s electronic properties, affecting its behavior in various reactions.
In biological systems, the compound’s fluorinated structure may enhance its ability to interact with specific molecular targets, such as enzymes or receptors. The exact pathways involved would depend on the specific biological context and the nature of the target molecules.
Vergleich Mit ähnlichen Verbindungen
1-(1-Bromo-1,2,2,2-tetrafluoroethoxy)-4-methoxybenzene can be compared with other similar compounds, such as:
1-Bromo-1,2,2,2-tetrafluoroethane: This compound lacks the methoxybenzene group, making it less complex and potentially less versatile in certain applications.
4-(1-Bromo-1,2,2,2-tetrafluoroethoxy)benzaldehyde:
Pentafluoro(1-bromo-1,2,2,2-tetrafluoroethyl) sulfur:
Eigenschaften
Molekularformel |
C9H7BrF4O2 |
|---|---|
Molekulargewicht |
303.05 g/mol |
IUPAC-Name |
1-(1-bromo-1,2,2,2-tetrafluoroethoxy)-4-methoxybenzene |
InChI |
InChI=1S/C9H7BrF4O2/c1-15-6-2-4-7(5-3-6)16-8(10,11)9(12,13)14/h2-5H,1H3 |
InChI-Schlüssel |
LBGRBWIWGGYQCE-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)OC(C(F)(F)F)(F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



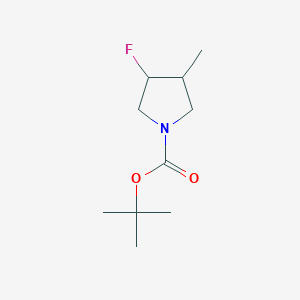
![tert-Butyl 8-amino-6-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B13332812.png)
![(1-Methoxypropan-2-yl)[3-(methylsulfanyl)propyl]amine](/img/structure/B13332817.png)
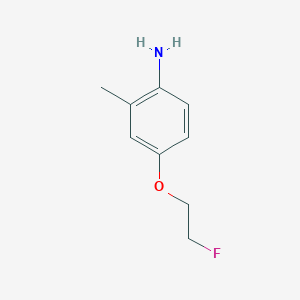
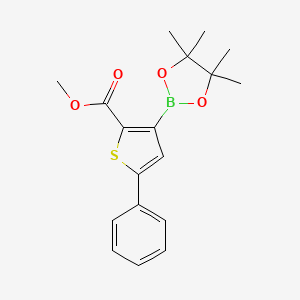


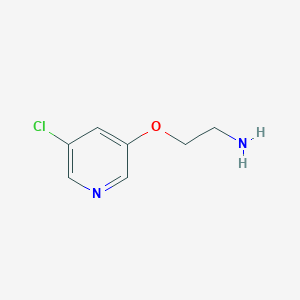
![(3-(Trifluoromethyl)-7-oxabicyclo[2.2.1]heptan-2-yl)methanamine](/img/structure/B13332855.png)
